molecular formula C16H15N3O4 B2773065 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034550-91-7

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2773065
CAS RN: 2034550-91-7
M. Wt: 313.313
InChI Key: FZTZQKUTLYSKIF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzofuran ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms . Pyrrolidine is a cyclic amine, and benzofuran is a fused aromatic ring containing a benzene and a furan ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole, pyrrolidine, and benzofuran rings. Oxadiazoles can participate in various reactions including nucleophilic substitution and ring-opening reactions .

Scientific Research Applications

Agricultural Bioactivity

The 1,2,4-oxadiazole derivatives have been recognized for their broad spectrum of biological activities in agriculture. They are particularly noted for their moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against pathogens like Rhizoctonia solani . These compounds, including variations of the core structure found in the compound , could serve as potential alternatives to traditional chemical pesticides, offering efficient and low-risk solutions for crop protection.

Antibacterial Agents

Compounds with the 1,2,4-oxadiazole moiety have shown strong antibacterial effects on strains such as Xanthomonas oryzae, which affect rice crops . The derivatives of this compound could be explored as potent antibacterial agents, potentially outperforming existing treatments like bismerthiazol and thiodiazole copper in terms of efficacy.

G-Protein Coupled Receptor (GPCR) Agonists

The oxadiazole derivatives have been identified as selective non-steroidal agonists for G-protein coupled bile acid receptor-1 (GPBAR1) . This receptor is a target for treating metabolic and inflammatory diseases, including type 2 diabetes and obesity. The compound could be a candidate for designing new drugs that selectively activate GPBAR1 without affecting other bile acid receptors.

Cancer Research

The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy, and compounds with the 1,2,4-oxadiazole structure have been designed as EGFR inhibitors . The compound could be investigated for its potential as an innovative EGFR inhibitor with applications in anticancer therapy.

Antimicrobial Applications

Synthetic conjugates of oxadiazole derivatives have been evaluated for their antimicrobial properties, showing results comparable to reference drugs like amoxicillin . The compound could be synthesized into various conjugates to assess its effectiveness against a range of microbial strains.

Quantum Science and Technology

While not directly related to the compound’s chemical properties, the advancements in quantum science and technology could provide new methodologies for studying and manipulating molecules at the quantum level . This could lead to novel ways of understanding and utilizing the compound for various applications.

Drug Discovery and Design

The hydrolytic and metabolic stability of the 1,2,4-oxadiazole heterocycle makes it an important pharmacophore in drug discovery . The compound could be used as a template for creating novel drug molecules with enhanced stability and efficacy.

Environmental Applications

Given the potential for carbon dioxide sequestration in various geological formations, compounds like the one could be studied for their ability to facilitate or enhance this process, contributing to efforts in combating climate change .

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-21-12-4-2-3-10-7-13(23-14(10)12)16(20)19-6-5-11(8-19)15-17-9-22-18-15/h2-4,7,9,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTZQKUTLYSKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

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